molecular formula C8H7N3O2 B13788607 3-Amino-1-hydroxyquinoxalin-2(1H)-one CAS No. 90004-24-3

3-Amino-1-hydroxyquinoxalin-2(1H)-one

Cat. No.: B13788607
CAS No.: 90004-24-3
M. Wt: 177.16 g/mol
InChI Key: WFFASBNYHWYRPM-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxyquinoxalin-2(1H)-one (CAS 659729-85-8) is a quinoxalinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxalin-2(1H)-one scaffolds are recognized for their diverse biological activities . Specifically, this compound serves as a valuable precursor for synthesizing novel Schiff's base derivatives, which can be explored for their potential as enzyme inhibitors and anticancer agents . Research on similar quinoxalinone structures has indicated potential applicability in neuroscience, particularly as tools for investigating the N-methyl-D-aspartate (NMDA) receptor complex . The structure is also relevant in methodological development for organic synthesis, as recent advancements focus on direct C3-H functionalization of quinoxalin-2(1H)-ones, including amination and aminoalkylation, to create diverse chemical libraries for biological screening . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90004-24-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-1-hydroxyquinoxalin-2-one

InChI

InChI=1S/C8H7N3O2/c9-7-8(12)11(13)6-4-2-1-3-5(6)10-7/h1-4,13H,(H2,9,10)

InChI Key

WFFASBNYHWYRPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)N2O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Strategies for 3 Amino 1 Hydroxyquinoxalin 2 1h One Derivatives

Direct Synthetic Approaches to 3-Amino-1-hydroxyquinoxalin-2(1H)-one

The direct synthesis of the this compound core structure presents unique challenges due to the presence of the N-hydroxy group. Methodologies often involve multi-step sequences, including condensation and cyclization reactions, with careful selection of starting materials and reaction conditions to achieve the desired scaffold.

Condensation Reactions

Condensation reactions are fundamental to the construction of the quinoxalinone framework. A plausible and commonly employed strategy for the synthesis of quinoxalin-2(1H)-ones involves the reaction of an o-phenylenediamine (B120857) derivative with an α-keto acid or ester. In the context of synthesizing the 1-hydroxy analogue, this would necessitate the use of an N-hydroxy-o-phenylenediamine as a key starting material.

The general reaction scheme involves the condensation of the more nucleophilic amino group of the N-hydroxy-o-phenylenediamine with one of the carbonyl groups of the α-keto acid, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

Table 1: Proposed Condensation Reaction for 1-Hydroxyquinoxalin-2(1H)-one Synthesis

Reactant 1Reactant 2ProductConditions
N-Hydroxy-o-phenylenediamineGlyoxylic acid1-Hydroxyquinoxalin-2(1H)-oneAcid or base catalysis, heating
N-Hydroxy-o-phenylenediamineEthyl pyruvate3-Methyl-1-hydroxyquinoxalin-2(1H)-oneReflux in a suitable solvent (e.g., ethanol)

While specific literature on the direct condensation to form this compound is scarce, the synthesis of the parent 1-hydroxyquinoxalin-2(1H)-one would be a critical first step. Subsequent amination at the C-3 position would then be required to yield the target compound.

Cyclization and Annulation Protocols

Cyclization and annulation strategies provide alternative routes to the quinoxalinone core. These methods often involve the construction of the heterocyclic ring from acyclic precursors through intramolecular reactions. For the synthesis of N-hydroxyquinoxalinones, a potential strategy could involve the reductive cyclization of a suitably substituted o-nitro precursor.

For instance, the reaction of an N-substituted-2-nitroaniline with a reagent that can introduce the remaining atoms of the heterocyclic ring, followed by a reductive cyclization step, could yield the desired 1-hydroxyquinoxalin-2(1H)-one. The choice of the reducing agent is crucial to selectively reduce the nitro group and facilitate cyclization without affecting other functional groups.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the condensation and cyclization reactions described above can significantly reduce reaction times from hours to minutes. The localized superheating effect of microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to cleaner reactions and higher purity of the products. While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general applicability of MAOS to quinoxalinone synthesis suggests its potential utility in this area.

Functionalization and Derivatization Strategies at Specific Positions

Once the this compound core is synthesized, further functionalization can be carried out to explore the structure-activity relationship of its derivatives. The C-3 position is a key site for modification.

C-3 Functionalization

The C-3 position of the quinoxalin-2(1H)-one ring is activated towards electrophilic and radical substitution, making it a prime target for functionalization.

Direct C–H functionalization has become an increasingly important strategy in organic synthesis due to its atom and step economy. For the this compound scaffold, direct functionalization at the C-3 position avoids the need for pre-functionalized substrates.

Carbamoylation: A direct and practical method for the amidation at the C-3 position of quinoxalin-2(1H)-ones has been developed through an acid-promoted carbamoylation with isocyanide in water. acs.orgnih.gov This approach is environmentally friendly and utilizes commercially available and inexpensive reagents. acs.org The reaction proceeds by the activation of the isocyanide by an acid, followed by nucleophilic attack of the electron-rich C-3 position of the quinoxalinone.

Table 2: Examples of Direct C-H Carbamoylation of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-one DerivativeIsocyanide ReagentProductYield (%)
Quinoxalin-2(1H)-oneBenzyl isocyanideN-Benzyl-2-oxo-1,2-dihydroquinoxaline-3-carboxamide90
6-Methylquinoxalin-2(1H)-oneCyclohexyl isocyanideN-Cyclohexyl-6-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxamide85

Hydroxylation: While direct hydroxylation of the this compound is not explicitly reported, methods for the C-H hydroxylation of the parent quinoxalin-2(1H)-one have been developed. These often involve the use of oxidizing agents in the presence of a suitable catalyst. Such methodologies could potentially be adapted for the N-hydroxylated analogue, although the presence of the N-hydroxy group might influence the reactivity and selectivity of the reaction.

Sulfenylation: The introduction of a sulfur-containing moiety at the C-3 position can be achieved through direct C-H sulfenylation. These reactions typically proceed via a radical mechanism, where a sulfenyl radical is generated from a suitable precursor (e.g., a thiol or a disulfide) and then adds to the C-3 position of the quinoxalinone ring. The reaction can be initiated by various means, including the use of a radical initiator or photoredox catalysis.

Amidation and Alkylation Reactions

Amidation and alkylation reactions are fundamental strategies for introducing diverse functional groups onto the quinoxalinone scaffold, primarily at the C-3 position. These modifications are often achieved through modern synthetic methods that leverage radical intermediates or photocatalysis, enabling direct C-H functionalization and avoiding the need for pre-functionalized substrates.

Alkylation: The direct C-3 alkylation of quinoxalin-2(1H)-ones has been accomplished using various alkylating agents under visible light irradiation, often without the need for an external photocatalyst. In some protocols, the quinoxalin-2(1H)-one itself can act as the photocatalyst. tandfonline.com This approach is valued for its mild conditions and the use of readily available reagents. tandfonline.comacs.org For instance, N,N,N′,N′-tetraalkylethylenediamine has been used as an alkylating reagent under visible light to produce C-3 alkylated products. tandfonline.comacs.org Other methods employ N-hydroxyphthalimide (NHP) esters as alkyl radical sources in catalyst- and additive-free systems. rsc.org These reactions tolerate a wide variety of functional groups and are synthetically useful for creating libraries of biologically relevant molecules. rsc.org

Visible-light-induced methods have also been developed for the alkylation of quinoxalin-2(1H)-ones using alkyl hydrazine, with air serving as a green oxidant under catalyst-free conditions. dntb.gov.ua This demonstrates a sustainable approach to forming C-3 alkylated derivatives. dntb.gov.ua

Amidation: The amidation of the quinoxaline (B1680401) core typically involves the coupling of a quinoxaline-2-carboxylic acid with various amines. This is a standard method to generate N-substituted quinoxaline-2-carboxamides. The synthesis process often involves activating the carboxylic acid, for example with oxalyl chloride, followed by reaction with the desired primary or secondary amine. acs.org This strategy allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, enabling the exploration of structure-activity relationships. acs.org Another approach to C-N bond formation is the direct C-H amination of quinoxalin-2(1H)-ones with aliphatic amines, which can be achieved through a photoinduced dehydrogenative coupling reaction using air as the sole oxidant. researchgate.net

Table 1: Examples of C-3 Alkylation Reactions of Quinoxalin-2(1H)-one Derivatives
Alkylation ReagentConditionsProduct TypeKey FeaturesReference
N,N,N′,N′-tetraalkylethylenediamineVisible light, no external photocatalystC-3 alkylated quinoxalin-2(1H)-oneGreen, mild conditions; substrate acts as photocatalyst tandfonline.com
Alkyl-NHP-estersVisible light, catalyst- and additive-freeC-3 alkylated quinoxalin-2(1H)-oneOperationally simple, broad functional group tolerance rsc.org
Alkyl hydrazineVisible light, air as oxidantC-3 alkylated quinoxalin-2(1H)-oneMetal-, base-, and catalyst-free dntb.gov.ua
Trifluoroalkylation and Trifluoroalkenylation

The introduction of trifluoroalkyl groups (e.g., -CF3) into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Several methods for the direct C-3 trifluoroalkylation of quinoxalin-2(1H)-ones have been developed, many of which utilize radical-based, multicomponent reactions.

One common approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent, as the CF3 source. A K2S2O8-mediated three-component reaction of quinoxalin-2(1H)-ones, unactivated alkenes, and CF3SO2Na provides a metal-free pathway to a variety of 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov The reaction proceeds through a radical addition mechanism where a CF3 radical is generated and adds to the alkene, followed by addition to the quinoxalinone ring. nih.gov

Visible-light photocatalysis offers another mild and efficient route. C-H trifluoromethylation of quinoxalin-2(1H)-ones has been achieved using CF3SO2Na under visible light irradiation without any external photocatalyst. nih.gov Mechanistic studies suggest that singlet oxygen and superoxide (B77818) radicals are involved in the photoredox process. nih.gov In other systems, an iridium-based photocatalyst, fac-Ir(ppy)3, has been used to catalyze the three-component reaction between quinoxalin-2(1H)-ones, unactivated olefins, and bromodifluorinated reagents. nih.gov These photocatalytic methods are advantageous due to their mild reaction conditions and high efficiency. nih.govacs.org

Table 2: Selected Methods for C-3 Trifluoroalkylation of Quinoxalin-2(1H)-ones
CF3 SourceReagents/CatalystConditionsKey FeaturesReference
CF3SO2Na (Langlois' reagent)K2S2O8, unactivated alkenesMetal-freeThree-component reaction for 3-trifluoroalkylated products nih.gov
CF3SO2NaNone (photocatalyst-free)Visible light irradiationDirect C-H trifluoromethylation nih.gov
Bromodifluoroacetatefac-Ir(ppy)3, unactivated alkenesVisible light photoredox catalysisThree-component difluoroalkylation nih.gov
CF3SO2NaCuF2, K2S2O8, IndoleCopper catalysisSynthesis of 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones nih.gov

N-1 Modification and Substitution

Modification at the N-1 position of the quinoxalin-2(1H)-one ring is a key strategy for modulating the compound's physicochemical and pharmacological properties. Alkylation is the most common modification at this position. The reaction typically involves the deprotonation of the N-1 amide proton with a base, followed by nucleophilic attack on an alkyl halide.

For example, 3-methylquinoxalin-2(1H)-one can be N-1 alkylated using allyl chloride in dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction. nih.gov This straightforward method allows for the introduction of various alkyl and substituted alkyl groups at the N-1 position, providing a route to a diverse range of derivatives. nih.gov The choice of the N-1 substituent can significantly influence the biological activity of the resulting molecule.

Diversification of Quinoxalinone Ring System

Diversification of the core quinoxalinone structure through the fusion of additional heterocyclic rings creates tricyclic and polycyclic systems with distinct chemical and biological properties. The synthesis of thieno[2,3-b]quinoxalines and furo[2,3-b]quinoxalines are prominent examples of this strategy.

One established route to thieno[2,3-b]quinoxalines begins with a 2-haloquinoxaline. A palladium(0)-catalyzed Sonogashira coupling with a terminal alkyne installs an alkynyl group at the C-2 position. Subsequent treatment with bromine adds across the triple bond, and reaction of the resulting dibromide with a sulfur source like dipotassium (B57713) trithiocarbonate (B1256668) induces cyclization to form the fused thiophene (B33073) ring. rsc.orgresearchgate.net An alternative pathway starts from 3-carbonitril-2(1H)-quinoxalinthione, which can be reacted with α-halo ketones such as bromoacetone (B165879) or phenacylbromide in the presence of a base to yield the corresponding thieno[2,3-b]quinoxaline (B1642142) derivatives. tandfonline.com

The synthesis of furo[2,3-b]quinoxalines can be achieved by the cyclization of 2-phenacyl-3-quinoxalones. This transformation is typically promoted by reagents like polyphosphoric acid or a mixture of phosphorus oxychloride and phosphorus pentachloride. researchgate.net These annulation strategies expand the chemical space accessible from simple quinoxalinone precursors, leading to novel scaffolds for drug discovery. researchgate.net

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the synthesis and functionalization of quinoxalinone derivatives, often providing milder reaction conditions, higher efficiency, and better selectivity compared to stoichiometric methods. Both homogeneous and heterogeneous catalytic systems have been successfully employed.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, are widely used in the synthesis of quinoxalinones. Palladium and rhodium complexes are particularly prominent.

Palladium Catalysis: Palladium-catalyzed reactions are highly effective for constructing the quinoxalinone core and its derivatives. One key application is in intramolecular N-arylation (Buchwald-Hartwig amination) to form the quinoxalinone ring system. This method involves the cyclization of N-(2-bromoaryl)amides under palladium catalysis, often accelerated by microwave irradiation, to produce a diverse range of quinoxalinones in high yields. nih.govacs.org Palladium catalysts, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) with a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can also catalyze the reaction of enamines (derived from 2-nitroanilines) with carbon monoxide to afford 3,4-dihydroquinoxalinones. acs.orgnih.gov

Rhodium Catalysis: Rhodium catalysts have been utilized for the asymmetric functionalization of quinoxalinium salts. In one example, a chiral rhodium catalyst enables the asymmetric addition of aryl and alkenyl boronic acids to quinoxalinium salts, generating chiral dihydroquinoxalines with high enantioselectivity. acs.orgnih.govnih.gov These products can be further transformed into valuable chiral tetrahydroquinoxalines. nih.gov Rhodium catalysts are also employed in tandem reactions, such as the one-pot reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes, to produce chiral vicinal diamines efficiently. rsc.org

Heterogeneous Catalysis (e.g., g-C3N4, Metal-Organic Frameworks)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, aligning with the principles of green chemistry. Graphitic carbon nitride (g-C3N4) and metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts for modifying quinoxalin-2(1H)-ones. mdpi.com

Graphitic Carbon Nitride (g-C3N4): As a metal-free semiconductor photocatalyst, g-C3N4 is activated by visible light and can catalyze a variety of transformations on the quinoxalin-2(1H)-one scaffold. mdpi.com It has been successfully used for:

Hydroxylation: Visible-light-induced direct C-H hydroxylation at the C-3 position using g-C3N4 as the photocatalyst and air as the oxidant. nih.govmdpi.com

Arylation: A semi-heterogeneous g-C3N4/NaI dual system catalyzes the C-C bond formation between quinoxalin-2(1H)-ones and arylhydrazines under blue light. mdpi.comorganic-chemistry.org

Divergent Synthesis: Solvent-controlled reactions of quinoxalin-2(1H)-one with N-arylglycine can yield either dihydroquinoxalin-2(1H)-ones or tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones, demonstrating the catalyst's role in tunable synthesis. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their high surface area and tunable active sites make them excellent heterogeneous catalysts. Copper-based MOFs, such as Cu-CPO-27, have been shown to catalyze the C-H amination of quinoxalin-2(1H)-ones with various amines using molecular oxygen as the oxidant, affording 3-aminoquinoxalin-2(1H)-one derivatives in high yields. nih.govmdpi.com The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov

Table 3: Heterogeneous Catalysis in Quinoxalin-2(1H)-one Functionalization
CatalystReaction TypeConditionsKey FeaturesReference
g-C3N4C-3 HydroxylationVisible light, airMetal-free, green oxidant, recyclable catalyst mdpi.com
g-C3N4/NaIC-3 ArylationBlue light, arylhydrazinesSemi-heterogeneous dual catalysis mdpi.com
Cu-CPO-27 (MOF)C-3 AminationO2, various aminesRecyclable, high yields mdpi.com

Photocatalysis and Visible Light-Driven Reactions

The application of photoredox catalysis and visible light-driven reactions has emerged as a powerful and sustainable strategy for the synthesis and functionalization of quinoxalin-2(1H)-one derivatives. These methods offer mild reaction conditions, high efficiency, and access to novel chemical transformations that are often difficult to achieve through traditional thermal methods.

Visible light, as an abundant and renewable energy source, can be harnessed to initiate chemical reactions through the use of photocatalysts that absorb light and promote single-electron transfer (SET) processes. This generates highly reactive radical intermediates that can participate in a variety of bond-forming reactions. For the synthesis of derivatives of this compound, these strategies are particularly attractive for C-H functionalization at the C3 position, as well as for the introduction of various substituents.

Recent studies have demonstrated the utility of visible-light-induced reactions for the C3-arylation, -alkylation, and -amination of the quinoxalin-2(1H)-one scaffold. nih.govrsc.org Notably, some of these transformations can proceed under metal- and photocatalyst-free conditions, further enhancing their green chemistry credentials. rsc.org For instance, the direct amination of quinoxalin-2(1H)-ones with dialkyl azodicarboxylates has been successfully achieved using visible light irradiation without the need for an external photocatalyst. rsc.org This suggests a potential pathway for the synthesis of N-substituted this compound derivatives.

A significant advancement in this area is the use of air or molecular oxygen as a green and terminal oxidant in these photocatalytic cycles. nih.gov This approach avoids the use of stoichiometric chemical oxidants, which often generate hazardous waste. The scalability of these reactions has also been demonstrated, with some C-3 arylation processes being successfully conducted on a gram scale with high yields. nih.gov

The following table summarizes representative examples of visible light-driven reactions on the quinoxalin-2(1H)-one core, which could be adaptable for the functionalization of this compound.

Reaction TypeReactantsLight SourceCatalyst/ConditionsProductYield (%)Reference
C3-ArylationQuinoxalin-2(1H)-one, Arylhydrazine hydrochlorideVisible LightAir, Photocatalyst-free3-Arylquinoxalin-2(1H)-one91% (gram scale) nih.gov
C3-AlkylationQuinoxalin-2(1H)-one, AlkylhydrazineVisible LightAir, Photocatalyst-free3-Alkylquinoxalin-2(1H)-oneGood nih.gov
C-H AminationDihydroquinoxalinone, Dialkyl azodicarboxylateVisible LightMetal- and photocatalyst-freeAminal quinoxaline derivativeup to 99% rsc.org
Divergent SynthesisQuinoxalin-2(1H)-one, H2O2Visible LightReaction atmosphere control3-Alkylquinoxalin-2(1H)-one or Quinoxaline-2,3(1H,4H)-dioneModerate to excellent rsc.org

These methodologies provide a versatile toolkit for the synthesis of a diverse library of this compound derivatives under environmentally benign conditions. The mild reaction conditions are often compatible with a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds, including derivatives of this compound. The focus is on developing methodologies that are more environmentally friendly, safer, and more efficient in terms of atom economy and resource utilization.

Solvent-Controlled Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant research effort directed towards the use of greener alternatives. In the synthesis of quinoxalinone derivatives, several strategies have been employed to minimize the use of hazardous solvents.

Water and ethanol (B145695) are increasingly being used as reaction media for the synthesis of quinoxalines. These solvents are non-toxic, readily available, and environmentally benign. Microwave-assisted organic synthesis (MAOS) in these green solvents has been shown to be an effective method for the preparation of quinoxalinone derivatives, often leading to shorter reaction times and higher yields.

Another approach is the use of solvent-free reaction conditions. These reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reactants. This eliminates the need for a solvent altogether, thereby reducing waste and simplifying the work-up procedure.

The following table highlights different solvent systems and conditions used in the synthesis of quinoxalinone derivatives, reflecting a shift towards greener alternatives.

Solvent/ConditionReaction TypeAdvantages
WaterCondensationNon-toxic, readily available, environmentally benign
EthanolCyclizationGreen solvent, good solubility for many reactants
Solvent-freeGrinding/HeatingNo solvent waste, simplified work-up, high atom economy

Environmentally Benign Reagent Utilization

The use of environmentally benign reagents is another cornerstone of green chemistry. This involves replacing toxic and hazardous reagents with safer alternatives and utilizing catalytic methods to reduce the amount of waste generated.

In the synthesis of quinoxalinone derivatives, there is a move away from stoichiometric reagents towards catalytic systems. For example, the use of recyclable heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), has been reported for visible-light-promoted reactions. researchgate.net These catalysts can be easily recovered and reused, reducing both cost and waste.

Rearrangement and Ring Transformation Reactions of Quinoxalinone Frameworks

The quinoxalinone scaffold is not only a target for synthesis but also a versatile platform for further chemical transformations. Rearrangement and ring transformation reactions can lead to the formation of other important heterocyclic systems, thereby expanding the chemical space accessible from quinoxalinone precursors.

Quinoxalinone-Benzimidazole Rearrangements

The rearrangement of quinoxalinone derivatives to form benzimidazoles is a well-documented transformation. This reaction typically occurs under acidic or thermal conditions and involves a ring contraction of the pyrazine (B50134) ring of the quinoxalinone. While specific examples involving this compound are not extensively reported, the general mechanism suggests that such a rearrangement could be a feasible synthetic route to novel benzimidazole (B57391) derivatives.

The Beckmann rearrangement of oximes derived from 3-acylquinoxalin-2(1H)-ones is one such pathway that can lead to the formation of benzimidazole derivatives. The reaction proceeds through the migration of a group from the carbon to the nitrogen of the oxime, leading to the formation of an intermediate that can then cyclize to form the benzimidazole ring.

Intramolecular Cyclization and Expansion Reactions

The quinoxalinone framework can undergo intramolecular cyclization reactions to form fused polycyclic systems. These reactions are often promoted by the presence of suitable functional groups on the quinoxalinone core or on substituents attached to it. For instance, an appropriately positioned nucleophile can attack an electrophilic center within the same molecule to form a new ring.

Electrochemical methods have also been developed for the intramolecular cyclization of N-aryl enamines to synthesize quinoxaline derivatives. rsc.orgrsc.org These methods are advantageous as they avoid the use of chemical oxidants and often proceed under mild conditions.

Ring expansion reactions of the quinoxalinone system are less common but can provide access to larger heterocyclic rings. These transformations are often driven by the relief of ring strain or the formation of a more stable aromatic system.

The following table provides examples of intramolecular reactions involving the quinoxalinone scaffold.

Reaction TypeStarting MaterialConditionsProduct
Intramolecular CyclizationN-Aryl enamineElectrochemical oxidationQuinoxaline derivative
Intramolecular Cyclization1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oximeIron-catalyzedPyrrolo[1,2-a]quinoxaline
Intermolecular Trapping of KetenesAcyl(quinoxalin-2-yl)keteneThermal, solvent-freePyrimido[1,6-a]quinoxaline

These rearrangement and ring transformation reactions highlight the synthetic versatility of the quinoxalinone scaffold and provide avenues for the synthesis of a diverse range of heterocyclic compounds from this compound and its derivatives.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of C-H Functionalization

The direct functionalization of the C-H bond at the C3 position of the quinoxalin-2(1H)-one core is a highly efficient and atom-economical strategy for the synthesis of diverse derivatives. nih.gov These transformations can proceed through various mechanistic pathways, including radical, electrophilic, and nucleophilic routes. The presence of the 3-amino and 1-hydroxy substituents in 3-Amino-1-hydroxyquinoxalin-2(1H)-one is anticipated to modulate the electronic properties of the heterocyclic ring and thereby influence the course of these reactions.

Radical-mediated C-H functionalization is a prevalent strategy for the modification of quinoxalin-2(1H)-ones. rsc.org These reactions are typically initiated by the generation of a radical species that subsequently adds to the electron-deficient C3 position of the quinoxalinone ring.

A common approach involves the use of a photocatalyst, such as graphitic carbon nitride (g-C3N4), which upon visible light irradiation, generates electron-hole pairs. nih.gov These can then initiate radical formation from a suitable precursor. For instance, a radical intermediate can be formed through a photo-oxidation process, which then attacks the quinoxalin-2(1H)-one. nih.gov

Another strategy employs chemical oxidants like potassium persulfate (K2S2O8) to generate radicals. nih.gov For example, in trifluoroalkylation reactions, K2S2O8 can be used to produce a CF3 radical, which then adds to an alkene. The resulting radical subsequently attacks the C3 position of the quinoxalin-2(1H)-one. nih.gov The reaction is believed to proceed through a radical addition mechanism, the presence of which is often confirmed by the quenching of the reaction in the presence of radical scavengers like TEMPO. nih.gov

Visible light can also directly induce the formation of radicals without the need for a dedicated photocatalyst. In some instances, the quinoxalin-2(1H)-one itself can act as a photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen, which in turn can oxidize a substrate to produce a carbon-centered radical. researchgate.net This radical then engages with the quinoxalinone core.

The general mechanism for the radical functionalization at the C3 position of a quinoxalin-2(1H)-one can be summarized as follows:

Initiation: Generation of a radical species (R•) from a precursor via photocatalysis, chemical oxidation, or other methods.

Propagation:

Addition of the radical (R•) to the C3 position of the quinoxalin-2(1H)-one, forming a nitrogen-centered radical intermediate.

This intermediate is then oxidized to a cationic species.

Termination: Deprotonation of the cationic intermediate to yield the final C3-functionalized product.

The 3-amino group on the target molecule, being an electron-donating group, may influence the reactivity of the quinoxalinone ring towards radical attack.

The C3 position of quinoxalin-2(1H)-ones can also be functionalized through electrophilic attack, particularly when activated by strong electrophiles or in the presence of hypervalent iodine(III) reagents. nih.gov These reagents are known for their high electrophilic reactivity. nih.gov

For instance, the alkoxylation of quinoxalin-2(1H)-ones can proceed through a mechanism involving a hypervalent iodine reagent. One proposed pathway suggests that the quinoxalin-2(1H)-one reacts with a reagent like PhI(OTFA)2 to generate a radical cation. This radical cation is then captured by a nucleophilic alcohol to form an oxonium intermediate, which after deprotonation and further transformation, leads to the C3-alkoxylated product. nih.gov

The general steps for an electrophilic functionalization at the C3 position are:

Generation of an electrophile: Activation of a reagent to create a potent electrophilic species.

Electrophilic attack: The electron-rich C3 position of the quinoxalin-2(1H)-one attacks the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex).

Deprotonation: Loss of a proton from the intermediate to restore aromaticity and yield the substituted product.

The electron-donating nature of the 3-amino group would be expected to enhance the nucleophilicity of the C3 position, potentially facilitating electrophilic substitution reactions.

Nucleophilic substitution at the C3 position of quinoxalin-2(1H)-ones is also a viable pathway, often seen in reactions like the Mannich-type reaction. mdpi.com In such reactions, the quinoxalin-2(1H)-one can act as a nucleophile.

A plausible mechanism for a Mannich-type reaction involves the enolization of the quinoxalin-2(1H)-one, which then undergoes a nucleophilic attack on a protonated imine. mdpi.com The resulting intermediate is then deprotonated to form the final product. mdpi.com

The key steps in a nucleophilic functionalization pathway are:

Formation of the nucleophile: The quinoxalin-2(1H)-one or its enol form acts as the nucleophile.

Nucleophilic attack: The nucleophilic quinoxalinone attacks an electrophilic partner.

Protonation/Deprotonation: Subsequent proton transfer steps lead to the final product.

The presence of the 1-hydroxy group in this compound could potentially influence the tautomeric equilibrium and the nucleophilicity of the system.

Oxidation-Reduction Processes Involving N-Oxides and Other Functionalities

The N-oxide functionality in heterocyclic compounds plays a crucial role in their chemical reactivity and biological activity. The reduction of the N-oxide in this compound and other redox processes are important transformations.

Commonly used reducing agents for the deoxygenation of N-oxides include trivalent phosphorus compounds (e.g., PCl3, PPh3), transition metals (e.g., Pd, Pt, Fe), and other reducing agents like sodium dithionite (B78146) or titanium trichloride. The choice of reagent can depend on the presence of other functional groups in the molecule.

A general mechanism for deoxygenation with a phosphine (B1218219) reagent involves the nucleophilic attack of the phosphorus on the oxygen atom of the N-oxide, followed by the elimination of the corresponding phosphine oxide and the regeneration of the parent heterocycle.

For this compound, a mild reducing agent would be necessary to avoid the reduction of other functional groups.

Electrochemical methods offer a green and sustainable alternative for conducting redox reactions, avoiding the need for stoichiometric chemical reagents. rsc.org The electrocatalytic reduction of quinoxalin-2(1H)-ones has been explored for various C-H functionalization reactions. rsc.orgresearchgate.net

For instance, the electro-reductive cyanoalkylation of quinoxalin-2(1H)-ones has been reported. researchgate.net In this process, a single electron transfer at the anode initiates a cascade of reactions leading to the formation of a cyanoalkyl radical, which then adds to the quinoxalinone. researchgate.net

While specific studies on the electrocatalytic reduction of the N-oxide in this compound are not documented in the reviewed literature, it is plausible that such a transformation could be achieved. The mechanism would likely involve the transfer of electrons from the cathode to the N-oxide moiety, potentially mediated by a catalyst, leading to the cleavage of the N-O bond.

Further research into the electrochemical behavior of this compound would be necessary to elucidate the precise mechanisms and synthetic potential of its electrocatalytic reduction.

Data Tables

Table 1: Overview of C-H Functionalization Mechanisms for the Quinoxalin-2(1H)-one Core

Mechanistic Pathway Key Features Typical Reagents/Conditions
Radical Mechanisms Involves radical intermediates; often initiated by light or chemical oxidants. Photocatalysts (e.g., g-C3N4), K2S2O8, visible light. nih.govnih.govresearchgate.net
Electrophilic Attack The quinoxalinone ring acts as a nucleophile; facilitated by strong electrophiles. Hypervalent iodine(III) reagents. nih.gov

| Nucleophilic Substitution | The quinoxalinone ring acts as a nucleophile in its enol form. | Acid catalysis for Mannich-type reactions. mdpi.com |

Intramolecular and Intermolecular Cyclization Mechanisms

While direct studies on the cyclization of this compound are not extensively documented, the general principles of cyclization reactions involving quinoxalinone cores and related nitrogen-containing heterocycles can provide valuable insights.

Intramolecular Cyclization: Intramolecular cyclization reactions are plausible for derivatives of this compound bearing appropriate functional groups. For instance, if the amino group at the C3 position is acylated with a molecule containing a suitable leaving group or an unsaturated bond, an intramolecular nucleophilic attack could lead to the formation of a new fused ring system. The 1-hydroxy group can also participate in cyclization reactions, potentially forming ether or ester linkages under appropriate conditions. The mechanism would likely proceed through the activation of a functional group on a side chain, followed by the nucleophilic attack of either the 3-amino or the 1-hydroxy group.

In analogous heterocyclic systems, such as 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, intramolecular cyclization catalyzed by acids like formic acid has been reported to yield tricyclic quinazolinones. nih.gov A plausible mechanism for a similar transformation involving a derivative of this compound would involve protonation of a carbonyl group in the side chain, enhancing its electrophilicity, followed by the intramolecular attack of the amino group.

Intermolecular Cyclization: Intermolecular cyclization, or condensation reactions, are more commonly reported for quinoxalin-2(1H)-ones. These reactions typically involve the reaction of the quinoxalinone scaffold with a bifunctional reagent to form a larger heterocyclic system. For example, the condensation of o-phenylenediamines with α-ketoesters is a common route to quinoxalin-2(1H)-ones, which itself is an intermolecular cyclization process. researchgate.net

For this compound, the 3-amino group provides a nucleophilic center for reactions with electrophilic partners. Condensation with dicarbonyl compounds or their equivalents could lead to the formation of new heterocyclic rings fused to the quinoxaline (B1680401) core. The reaction mechanism would likely involve an initial nucleophilic addition of the amino group to a carbonyl group of the reagent, followed by a dehydration or cyclization step to form the final product.

Studies on Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis and transformations of this compound are challenging and not widely reported. However, mechanistic studies of related quinoxalinone syntheses suggest the involvement of several key intermediates.

In the synthesis of quinoxalin-2(1H)-ones from o-phenylenediamines and α-keto acids, imine or enamine intermediates are often proposed. researchgate.net These intermediates are formed by the initial condensation of one of the amino groups of the o-phenylenediamine (B120857) with the keto group of the α-keto acid. Subsequent intramolecular cyclization and dehydration then lead to the quinoxalinone ring.

Furthermore, in C-H functionalization reactions of quinoxalin-2(1H)-ones, radical intermediates have been suggested. researchgate.netnih.gov For instance, in visible-light-induced C-H/N-H cross-coupling reactions to form 3-aminoquinoxalin-2(1H)-ones, a radical process is implicated. researchgate.net Similarly, metal-free nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite (B80452) is also believed to proceed through a radical mechanism. rsc.org These findings suggest that transformations at the C3 position of the quinoxalinone ring can involve radical species, which could be relevant for reactions of this compound. Spectroscopic techniques like EPR have been used to monitor the generation of reactive paramagnetic intermediates in photoinduced processes of fused-ring quinoxaline derivatives. mdpi.com

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: The regioselectivity of reactions involving the 3-aminoquinoxalin-2(1H)-one core is a critical aspect of its synthetic utility. The preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones often leads to the formation of regioisomers. The ratio of these isomers can be influenced by the reactivity of the ring-closure reagent used in the synthesis. rsc.org For instance, in the reaction of substituted o-phenylenediamines with reagents like chloro(methylimino)acetic acid ethyl ester, the position of the substituents on the benzene (B151609) ring directs the outcome of the cyclization.

Furthermore, electrophilic substitution reactions on the quinoxalinone ring also exhibit regioselectivity. For example, the nitration of quinoxalin-2(1H)-ones can occur selectively at the C7 or C5 position of the phenyl ring, depending on the reaction conditions and the existing substituents on the ring. rsc.org This indicates that the electronic properties of the quinoxalinone system direct incoming electrophiles to specific positions.

Regioselectivity in the Preparation of Substituted 3-Aminoquinoxalin-2(1H)-ones
ReactantsReaction ConditionsMajor RegioisomerReference
Substituted o-phenylenediamine and oxalomonoimidic acid derivativesVaries depending on the imidateDependent on the reactivity of the ring-closure reagent rsc.org
6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones and nitrating agentStandard nitration conditionsNitration at position 8 researchgate.net
Quinoxalin-2(1H)-ones and tert-butyl nitriteMetal-freeNitration at C7 or C5 position rsc.org

Stereoselectivity: There is currently a lack of specific research on the stereoselectivity of reactions involving this compound. The core quinoxalinone ring is planar, and unless chiral centers are introduced in the substituents or through the reaction conditions, the products are typically achiral.

However, if a prochiral center exists in a substituent attached to the 3-amino or 1-hydroxy group, or if the reaction itself creates a new stereocenter, then stereoselectivity would become a relevant consideration. In such cases, the use of chiral catalysts or auxiliaries could potentially induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over another. Future research in this area would be valuable for expanding the synthetic applications of this compound in asymmetric synthesis.

Advanced Spectroscopic Characterization and Structural Investigations in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a complex heterocyclic system like 3-Amino-1-hydroxyquinoxalin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous signal assignment and complete structural confirmation.

Detailed analysis of the ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of all protons, providing initial insights into the different proton environments within the quinoxaline (B1680401) ring system, as well as the amino and hydroxyl groups. The ¹³C NMR spectrum would complement this by identifying the chemical shifts of all carbon atoms, including the carbonyl and aromatic carbons. Advanced 2D NMR techniques would then be employed to establish connectivity between protons and carbons, ultimately confirming the intricate framework of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C2-155.0
C3-140.0
C4a-130.0
C57.80 (d, J = 8.0 Hz)125.0
C67.50 (t, J = 7.5 Hz)128.0
C77.60 (t, J = 7.5 Hz)129.0
C87.90 (d, J = 8.0 Hz)126.0
C8a-135.0
N1-OH11.50 (s, br)-
C3-NH₂5.50 (s, br)-

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and how it packs within the crystal lattice.

The crystal structure would reveal the planarity of the quinoxalinone ring system and the orientation of the amino and hydroxy substituents. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups and the carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in determining the solid-state properties of the compound.

Table 2: Hypothetical Crystal Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.5
Volume (ų)845.0
Z4
Density (calculated) (g/cm³)1.50

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Mass Spectrometry for Reaction Product Identification and Mechanistic Support

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

In the context of its synthesis, mass spectrometry is instrumental in identifying the desired product and any potential byproducts or intermediates. By analyzing the fragmentation pattern of the molecular ion in tandem mass spectrometry (MS/MS) experiments, researchers can deduce the connectivity of the molecule and support proposed reaction mechanisms. The fragmentation would likely involve characteristic losses of small neutral molecules such as CO, N₂, and H₂O, providing further confirmation of the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy in Reaction Monitoring and Product Verification

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are workhorse techniques in synthetic chemistry for monitoring the progress of reactions and verifying the formation of products.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group, the O-H stretch of the hydroxyl group, the C=O stretching of the quinoxalinone carbonyl, and C=N and C=C stretching vibrations within the aromatic system. The disappearance of reactant-specific peaks and the appearance of these product-specific peaks would be used to monitor the reaction progress.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The spectrum provides information about the conjugated π-system of the molecule. This compound, with its extended aromatic system, would be expected to exhibit characteristic absorption maxima (λmax) in the UV-Vis region. This technique is particularly useful for quantitative analysis and for monitoring reactions where a change in conjugation occurs.

Table 3: Hypothetical Spectroscopic Data for this compound

Technique Hypothetical Data
Mass Spectrometry (HRMS)[M+H]⁺ calculated for C₈H₈N₃O₂: xxx.xxxxx; found: xxx.xxxxx
IR (cm⁻¹)3400-3200 (N-H, O-H), 1680 (C=O), 1620 (C=N), 1580 (C=C)
UV/Vis (λmax, nm)250, 320

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Computational and Theoretical Studies of 3 Amino 1 Hydroxyquinoxalin 2 1h One

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational methods, we can analyze the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational studies on the closely related 3-aminoquinoxalin-2(1H)-one (AQO) using Density Functional Theory (DFT) at the B3LYP/6-311G level have provided the following values in the gas phase:

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.79
HOMO-LUMO Gap (ΔE) 4.08

Data sourced from computational studies on 3-aminoquinoxalin-2(1H)-one. jocpr.comjocpr.comresearchgate.net

This relatively small energy gap suggests that 3-aminoquinoxalin-2(1H)-one is a reactive molecule. For the target molecule, 3-Amino-1-hydroxyquinoxalin-2(1H)-one, the presence of the N-hydroxy group is expected to further influence these energy levels. The hydroxyl group, being electron-donating, could raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and thus, increased reactivity.

The electron density distribution describes the probability of finding an electron in a particular region of the molecule. In this compound, the presence of electronegative atoms such as oxygen and nitrogen leads to a non-uniform distribution of electron density. This results in the formation of partial positive and negative charges on different atoms.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate these atomic charges. For this compound, it is expected that the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms, would carry partial negative charges. Conversely, the hydrogen atoms of the amino and hydroxyl groups, and the carbon atom of the carbonyl group, would bear partial positive charges. This charge distribution creates a map of the molecule's electrostatic potential, highlighting the regions that are prone to electrophilic or nucleophilic attack.

Reactivity Predictions and Molecular Descriptors

Based on the electronic structure, several molecular descriptors can be calculated to predict the reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's tendency to participate in chemical reactions.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are derived from the HOMO and LUMO energies.

Chemical Potential (μ) measures the tendency of electrons to escape from a system. More negative values indicate a higher stability.

Chemical Hardness (η) is a measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

For the related compound, 3-aminoquinoxalin-2(1H)-one, the following reactivity descriptors have been calculated:

DescriptorValue (eV)
Chemical Potential (μ)-3.83
Chemical Hardness (η)2.04
Global Electrophilicity (ω)3.59

Data sourced from computational studies on 3-aminoquinoxalin-2(1H)-one. jocpr.comjocpr.comresearchgate.net

These values suggest that 3-aminoquinoxalin-2(1H)-one has a moderate electrophilicity. The introduction of a hydroxyl group at the N1 position in this compound would likely alter these indices. The electron-donating nature of the OH group could decrease the electrophilicity and increase the nucleophilicity of the molecule.

A computational study on 3-aminoquinoxalin-2(1H)-one calculated its dipole moment:

PropertyValue
Dipole Moment4.31 Debye

Data sourced from computational studies on 3-aminoquinoxalin-2(1H)-one. jocpr.comjocpr.comresearchgate.net

Intermolecular Interaction Studies

The intermolecular forces that a molecule can participate in are crucial for determining its physical properties, such as melting point and solubility, as well as its interactions with other molecules, including biological targets. This compound has several functional groups that can engage in various types of non-covalent interactions:

Hydrogen Bonding: The presence of hydrogen bond donors (-OH and -NH2 groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) allows the molecule to form strong hydrogen bonds. These interactions are highly directional and play a significant role in the formation of stable crystal structures and in molecular recognition processes.

π-π Stacking: The quinoxalinone ring system is aromatic, enabling it to participate in π-π stacking interactions with other aromatic systems. These interactions are important for the packing of molecules in the solid state.

Computational studies can model these interactions to predict how molecules will arrange themselves in a crystal lattice or how they might bind to a protein's active site. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. researchgate.net

Hydrogen Bonding Networks in Crystal Structures

The molecular structure of this compound features multiple functional groups capable of participating in hydrogen bonds. These include hydrogen bond donors—the amino (-NH2) group, the N-hydroxyl (-OH) group, and the lactam N-H group—and hydrogen bond acceptors, such as the carbonyl oxygen (=O), the N-hydroxyl oxygen, and the nitrogen atoms of the quinoxaline (B1680401) ring. This multiplicity of donor and acceptor sites suggests that in the solid state, the compound is likely to form extensive and complex three-dimensional hydrogen-bonded networks. mdpi.com

π-Stacking Interactions in Supramolecular Assemblies

Beyond hydrogen bonding, π-stacking interactions involving the aromatic quinoxaline core are fundamental to the formation of its supramolecular assemblies. nih.govmdpi.com The planar, electron-delocalized quinoxaline ring system facilitates attractive, non-covalent interactions with adjacent molecules. These interactions, arising from the alignment of π-orbitals, contribute significantly to the stabilization of the crystal structure, often in concert with hydrogen bonds. researchgate.netnih.gov

In related heterocyclic compounds, π-stacking is frequently observed, with intermolecular distances between aromatic rings typically in the range of 3.2 to 3.6 Å. nih.govhelsinki.fi The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) influences the strength of the interaction. Computational models can predict the most energetically favorable stacking configurations and quantify their contribution to the lattice energy. nih.gov For this compound, these π-stacking interactions would likely direct the assembly into column-like or layered motifs, playing a crucial role in the material's electronic and photophysical properties. nih.gov The synergy between directional hydrogen bonds and more diffuse π-stacking is a key principle in designing ordered molecular materials. nih.gov

Solvation Effects on Molecular Properties

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational methods, such as DFT combined with a Polarizable Continuum Model (PCM), are employed to simulate these solvation effects. researchgate.net Such studies can predict how the molecule's properties, including its geometry, dipole moment, and electronic structure, change in different solvent environments.

The presence of polar functional groups (-NH2, -OH, C=O) allows for strong interactions with polar solvents through dipole-dipole forces and hydrogen bonding. These interactions can stabilize the ground and excited states of the molecule to varying degrees, which is critical for understanding its solvatochromic behavior. researchgate.net Theoretical calculations can quantify these effects, providing insights into the molecule's solubility and reactivity in various media. For instance, ab initio molecular dynamics simulations can be used to explicitly model the solvent molecules and study the dynamics of the solvation shell around the amino acid-like functional groups. researchgate.net

Photophysical Properties and Optical Applications

The conjugated π-system of the quinoxalinone core, decorated with auxochromic amino and hydroxyl groups, suggests that this compound possesses interesting photophysical properties. Theoretical methods are indispensable for exploring these characteristics and assessing its potential in optical applications.

Time-Dependent Density Functional Theory (TDDFT) for Excitation Energies

Time-Dependent Density Functional Theory (TDDFT) is a standard computational method for investigating the electronic excited states of molecules. chemrxiv.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption. researchgate.net

For a molecule like this compound, TDDFT calculations can predict the nature of its electronic transitions, such as π→π* or n→π* transitions. The calculations can identify which molecular orbitals are involved, for example, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals often reveals the charge-transfer character of an excitation, where electron density moves from one part of the molecule (e.g., the amino group, an electron donor) to another (e.g., the carbonyl group, an electron acceptor). Long-range corrected functionals, such as CAM-B3LYP or ωB97XD, are often used to provide a more accurate description of such charge-transfer states. chemrxiv.org

Solvatochromic Effects on Absorption and Emission Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is directly related to the differential solvation of the molecule's ground and excited states. If an excited state is more polar than the ground state, its energy will be lowered to a greater extent by a polar solvent, resulting in a red-shift (bathochromic shift) of the absorption or emission maximum. Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more strongly stabilized.

Given its multiple polar groups, this compound is expected to exhibit solvatochromism. The excited state dipole moment is often larger than the ground state dipole moment due to intramolecular charge transfer upon excitation. researchgate.net This can be modeled computationally using TD-DFT in conjunction with solvent models (like PCM) to simulate the absorption and emission spectra in various solvents. researchgate.net The correlation of the spectral shifts with solvent polarity parameters allows for the theoretical estimation of the change in dipole moment upon excitation.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.gov Molecules that possess a large change in dipole moment upon excitation, typically those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, are promising candidates for NLO materials.

The NLO response of a molecule is quantified by its first hyperpolarizability (β). This property can be calculated using DFT methods. nih.govrsc.org The structure of this compound, featuring an electron-donating amino group and an electron-accepting carbonyl group on a conjugated quinoxaline framework, suggests potential for a significant NLO response. Theoretical calculations of β, along with the dipole moment (μ) and polarizability (α), are essential for the molecular engineering of new NLO materials. rsc.org While specific calculations for this compound are not prominently reported, data for analogous compounds illustrate the typical values obtained from such studies.

Note: The following table presents theoretical NLO data for related quinoline-based compounds, calculated at the CAM-B3LYP/6-311++g(d,p) level of theory, to illustrate the type of results obtained from such computational studies. This data is not for this compound but serves as a representative example for this class of molecules.

CompoundDipole Moment (μ, Debye)Polarizability (α, esu)First Hyperpolarizability (β, esu)
Urea (Reference)1.422.86 x 10-240.37 x 10-30
Quinoline-Chalcone Derivative5.324.91 x 10-231.16 x 10-29

Molecular Modeling for Mechanistic Hypotheses

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the potential reaction mechanisms and reactivity of quinoxalin-2(1H)-one derivatives. While specific molecular modeling studies focused exclusively on the mechanistic hypotheses of this compound are not extensively detailed in the current body of scientific literature, the established computational approaches for the broader quinoxalinone class provide a solid framework for postulating its behavior. These studies are crucial for predicting reaction pathways, understanding substituent effects, and guiding synthetic strategies.

Molecular modeling is frequently used to investigate the mechanisms of C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core, a common site for synthetic modification. mdpi.commdpi.com For instance, computational studies have been instrumental in proposing mechanisms for various transformations, including radical-mediated reactions. mdpi.com These models help to determine the feasibility of proposed intermediates and transition states, thereby providing a deeper understanding of the reaction cascade.

One of the key applications of molecular modeling in this context is the analysis of global reactivity indices. These quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electrophilicity index, are calculated to predict the reactivity of the molecule. electrochemsci.orgnih.gov The HOMO and LUMO energies, in particular, are indicative of the molecule's electron-donating and electron-accepting capabilities, respectively. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack.

In the case of substituted quinoxalinones, DFT studies are often employed to understand how different functional groups influence the electronic properties and, consequently, the reactivity of the heterocyclic system. electrochemsci.org The presence of both an amino group (electron-donating) and a hydroxy group on the N1 position of this compound would be expected to significantly modulate the electron density distribution across the quinoxalinone scaffold, influencing its reaction pathways compared to unsubstituted or differently substituted analogs.

Furthermore, theoretical investigations can be used to explore the tautomeric equilibria of quinoxalinone derivatives. researchgate.net The relative stability of different tautomers can have a profound impact on the compound's reactivity and its interactions with biological targets. Computational models can predict the most stable tautomeric form in different environments, which is critical for understanding its chemical behavior.

To illustrate the type of data generated in such computational studies, the following table presents theoretical parameters calculated for various 7-substituted-3-methylquinoxalin-2(1H)-ones, which can be used to infer their reactivity and potential as corrosion inhibitors. electrochemsci.org

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Q=O H-5.998-1.5834.415
Me-Q=O CH₃-5.811-1.4914.320
Cl-Q=O Cl-6.151-1.8234.328
This table is interactive. You can sort and filter the data by clicking on the column headers.
Source: Adapted from DFT Study of 7-R-3methylquinoxalin-2(1H)-ones (R=H; CH3; Cl) as Corrosion Inhibitors in Hydrochloric Acid, 2012. electrochemsci.org

Mechanistic hypotheses for reactions involving quinoxalinones often involve the formation of radical intermediates, especially in photoredox or metal-catalyzed processes. researchgate.netresearchgate.net Computational modeling can help to map out the potential energy surfaces for these reaction pathways, identifying the most energetically favorable routes and explaining the observed regioselectivity and stereoselectivity. While direct computational evidence for this compound is pending, the established methodologies provide a clear roadmap for future theoretical investigations into its mechanistic chemistry.

Advanced Research Applications and Chemical Utility Non Clinical

Development of Molecular Probes and Chemical Tools

Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the use of 3-Amino-1-hydroxyquinoxalin-2(1H)-one for the development of molecular probes or chemical tools in the capacities outlined below. Research in these areas has focused on other, structurally related quinoline (B57606) and quinoxaline (B1680401) derivatives.

Scaffold Development for Molecular Interaction Studies

There is no specific information available in the reviewed literature concerning the use of this compound as a scaffold for molecular interaction studies.

Enzymatic Inhibition Mechanisms (in vitro, mechanistic studies)

No dedicated in vitro mechanistic studies on the enzymatic inhibition properties of this compound were identified in the available research. However, studies on related compounds, such as 3-hydroxyquinolin-2(1H)-one, have shown them to be potent inhibitors of enzymes like D-amino acid oxidase (DAAO), suggesting that the core chemical structure has potential for enzymatic interaction.

Receptor Binding Site Elucidation (structural/mechanistic focus)

There are no specific studies available that utilize this compound for the elucidation of receptor binding sites. Research in this area has employed similar molecules; for instance, 3-hydroxyquinolin-2(1H)-one has been co-crystallized with the human DAAO enzyme to define its binding site and guide the design of new analogues. This highlights the potential of the quinolinone/quinoxalinone scaffold in such structural biology applications.

Materials Science Applications

The quinoxalinone core structure is a subject of growing interest in materials science, particularly for applications in organic electronics. While direct research on this compound is not detailed in the available literature, studies on closely related quinoxalin-2(1H)-one derivatives provide a strong basis for its potential utility in photovoltaics and optoelectronics.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The quinoxalin-2(1H)-one moiety is recognized as a promising core unit for developing high-performance organic semiconductors. Its derivatives have been investigated as components in donor-π-acceptor (D-π-A) organic dyes for use in Dye-Sensitized Solar Cells (DSSCs).

In these applications, the quinoxaline unit often serves as an electron-accepting component. Theoretical studies using density functional theory (DFT) have been performed on various quinoxalin-2(1H)-one-based dyes to understand how modifications to the molecular structure influence their performance. These studies analyze key parameters that are critical for the efficiency of solar cells:

Light-Harvesting Efficiency (LHE): The ability of the dye to absorb light.

Injection Driving Force (ΔGinject): The thermodynamic potential for an electron to be injected from the excited dye into the semiconductor's (e.g., TiO2) conduction band.

Open-Circuit Photovoltage (Voc): A measure of the maximum voltage from a solar cell.

For example, a theoretical study of twelve different organic dyes based on the quinoxalin-2(1H)-one scaffold showed that specific modifications to the electron-donor part of the molecule could optimize its electronic and optical properties, making it a potentially effective sensitizer (B1316253) for TiO2 nanocrystalline solar cells. Novel quinoxaline-based organic sensitizers have been synthesized and used in DSSCs, achieving power conversion efficiencies of up to 5.56%. This indicates that the quinoxaline electron-accepting unit is a promising candidate for organic sensitizers in solar cell applications.

Table 1: Key Photovoltaic Parameters for Quinoxalinone-Based Dyes

Parameter Description Relevance to Solar Cell Efficiency
HOMO/LUMO Levels Highest Occupied and Lowest Unoccupied Molecular Orbital energy levels. Determines the potential for electron injection and dye regeneration.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels. Correlates with the dye's light absorption spectrum.
Light-Harvesting Efficiency (LHE) The fraction of incident photons at a given wavelength that are absorbed by the dye. Directly impacts the short-circuit current density (Jsc).

| Injection Driving Force (ΔGinject) | The free energy change associated with electron injection from the dye to the semiconductor. | A negative value is required for efficient electron injection. |

Optoelectronic Device Components

The quinoxalinone system is considered a promising candidate for the core unit of high-performance semiconductors. Research has explored the creation of alternating donor-acceptor oligomers using quinoxaline-based acceptors to develop materials with low band gaps suitable for applications in Organic Field-Effect Transistors (OFETs). The favorable electronic properties of the quinoxaline scaffold make it a versatile component for various optoelectronic applications beyond solar cells.

Polymer Chemistry Research

While direct research focusing exclusively on this compound in polymer chemistry is not extensively documented, the broader class of quinoxaline derivatives has been identified as a promising scaffold for designing photoinitiating systems. mdpi.comresearchgate.net These systems are critical for photopolymerization, a process that uses light to convert liquid monomers into solid polymers, with applications in coatings, adhesives, and dental materials. daneshyari.comnih.gov

Quinoxaline derivatives can act as Type II photoinitiators. In these systems, the quinoxaline compound absorbs light and enters an excited state. It then interacts with a co-initiator, typically an electron or hydrogen donor like an amine, to generate the free radicals that initiate the polymerization chain reaction. daneshyari.comnih.gov Research has demonstrated the utility of various substituted quinoxalin-2(1H)-ones in this capacity. For instance, specific derivatives have been successfully used to initiate the free radical polymerization of multifunctional acrylates when paired with N-methyldiethanol amine (MDEA) as a co-initiator. daneshyari.com The efficiency of these systems is often evaluated by monitoring the conversion of monomers in real-time using techniques like Fourier transform infrared spectroscopy (RT-FTIR). daneshyari.com

Table 1: Example of a Quinoxaline-Based Photoinitiating System
ComponentRoleExample Compound/MonomerActivation Source
Photoinitiator (Light Absorber)Absorbs light energy to start the reactionQuinoxaline DerivativesUV or Visible Light
Co-initiator (Electron/Hydrogen Donor)Reacts with the excited photoinitiator to form radicalsN-methyldiethanol amine (MDEA)
MonomerBuilding block of the polymerMultifunctional Acrylates

Role as Versatile Intermediates in Organic Synthesis

The this compound molecule is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure: the amino group, the N-hydroxy group, and the quinoxalinone core itself. The direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one ring is considered a highly cost-effective method for creating derivatives. researchgate.net

Once the amino group is installed at the C3 position, it serves as a powerful chemical handle for subsequent transformations. For example, the amino group can undergo acylation, alkylation, or be used as a nucleophile in coupling reactions to build more complex molecular architectures. This versatility is highlighted in studies on related quinolinone structures, where a 3-amino group is reacted with acid chlorides to form amide derivatives. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are used to introduce various heteroaryl groups at the C3-position of 3-bromoquinolin-2(1H)-ones, demonstrating the synthetic importance of having a functionalizable handle at this position. nih.gov The presence of the N-hydroxy group adds another layer of reactivity, potentially influencing the electronic properties of the ring system or serving as a site for further derivatization.

Theoretical Applications in Analytical Chemistry Methods (e.g., Electrochemical Behavior)

The electrochemical properties of this compound can be theoretically understood by examining studies on related quinoxalin-2-one derivatives. semanticscholar.org The primary electroactive center in these molecules is the pyrazine (B50134) ring, which undergoes a pH-dependent, two-electron reduction process. semanticscholar.org

The proposed mechanism for this reduction involves the protonation of the nitrogen atom at position 4, which precedes the acceptance of electrons. semanticscholar.org In acidic solutions, this process can form a relatively stable semiquinone radical intermediate, leading to two separate current signals in voltammetry. As the pH increases and the solution becomes more alkaline, these signals typically merge into a single wave. semanticscholar.org

The presence of an amino group as a substituent is known to influence this electrochemical behavior. An amino group can exert a positive mesomeric effect, which can accelerate the reduction of the semiquinone intermediate, resulting in a single, merged current wave even at lower pH values. semanticscholar.org This theoretical understanding of its electrochemical behavior is valuable for developing analytical methods for the determination and quantification of quinoxalinone-based compounds. semanticscholar.org

Development of Novel Heterogeneous Catalysts for Organic Transformations

The quinoxalin-2(1H)-one scaffold plays a crucial role not as a catalyst itself, but as a key substrate in the development and evaluation of new heterogeneous catalysts. mdpi.comresearchgate.net Heterogeneous catalysts are materials that exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offering significant advantages such as ease of separation, reusability, and more environmentally friendly processes. mdpi.com

A major focus of this research is the direct C-H functionalization of the quinoxalin-2(1H)-one core, which allows for the synthesis of valuable derivatives without the need for pre-functionalized starting materials. nih.gov Researchers use the quinoxalin-2(1H)-one molecule as a model substrate to test the efficacy of newly developed solid catalysts for various organic transformations, including amination, hydroxylation, and sulfenylation. mdpi.com

This approach has led to the identification of several effective heterogeneous catalytic systems. researchgate.net The development of these catalytic methods is essential for creating greener and more sustainable chemical synthesis routes for materials and pharmacologically relevant compounds. researchgate.netnih.gov

Table 2: Heterogeneous Catalysts for Quinoxalin-2(1H)-one Functionalization
Catalyst TypeCatalyst ExampleTransformation TypeKey Features
Graphitic Phase Carbon Nitrideg-C₃N₄Divergent reactions, hydroxylation, sulfenylation mdpi.comMetal-free, photocatalytic, activated by visible light mdpi.com
Metal-Organic Framework (MOF)Copper-based MOFsC-H AminationRecyclable, high activity and selectivity
Covalent Organic Framework (COF)VariousC-H Functionalization researchgate.netPorous crystalline polymers, high stability researchgate.net
Ion Exchange ResinVariousC-H Functionalization researchgate.netSolid acid/base catalysis, reusable researchgate.net

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Quinoxalinone Derivatization

The development of novel synthetic methods for derivatizing the quinoxalinone core is paramount for accessing new chemical space and creating libraries of compounds with diverse properties. Key areas of future development include:

Direct C-H Functionalization: As the most cost-effective method for synthesizing quinoxalinone derivatives, direct C-H functionalization at the C3 position has been a significant area of focus. mdpi.com Recent advancements have demonstrated the use of heterogeneous catalysis and electrochemical methods to achieve this, offering more environmentally friendly and sustainable approaches. mdpi.comrsc.org Future work will likely expand the scope of these reactions to other positions on the quinoxalinone ring.

Multicomponent Reactions (MCRs): MCRs have gained considerable attention for their ability to construct complex molecules from simple starting materials in a single, atom-economical step. nih.govbeilstein-journals.org The application of visible-light-driven photochemical MCRs, in particular, has shown promise for the versatile alkylation of quinoxalin-2(1H)-ones. researchgate.netresearchgate.net Further exploration of novel MCRs will undoubtedly accelerate the discovery of new quinoxalinone-based compounds with interesting biological and material properties.

Flow Chemistry: The use of continuous flow reactors for synthesis offers several advantages over traditional batch methods, including improved safety, scalability, and reaction control. The application of electrochemical continuous flow reactors for the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones highlights the potential of this technology in quinoxalinone chemistry. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in the rational design and prediction of molecular properties. For quinoxalinone derivatives, advanced computational modeling will continue to guide synthetic efforts and provide deeper insights into their behavior.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, vibrational properties, and reactivity of quinoxalinone derivatives. scispace.comnih.gov These theoretical studies can predict spectroscopic data and offer insights into intramolecular interactions and charge transfer, which are crucial for designing molecules with specific photophysical properties. scispace.com

Molecular Docking and Dynamics: To explore the potential of quinoxalinone derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are employed to predict their binding affinities and interaction modes with biological targets like enzymes and receptors. nih.govnih.govnih.gov These in silico methods are essential for identifying promising drug candidates and understanding structure-activity relationships. nih.govekb.eg

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. Computational models are increasingly used to assess the pharmacokinetic profiles of new quinoxalinone derivatives, helping to prioritize compounds with favorable drug-like properties. nih.govmdpi.com

Exploration of Novel Functionalization and Reactivity Pathways

Expanding the repertoire of chemical transformations for the quinoxalinone core is essential for generating structural diversity and novel functionalities. Future research will likely focus on:

Selective Functionalization: While C3-functionalization is well-established, the selective modification of other positions on the quinoxalinone scaffold, such as the N1-hydroxy group or the benzene (B151609) ring, remains an area for further exploration. mdpi.comnih.gov Developing new regioselective reactions will unlock new avenues for creating derivatives with unique properties.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and multicomponent reactions of quinoxalinones under mild conditions. nih.govresearchgate.net The development of new photocatalytic systems will enable previously inaccessible transformations and promote green chemistry principles.

Cross-Dehydrogenative Coupling (CDC): CDC reactions provide a direct and efficient way to form C-C bonds by exploiting C-H bonds under oxidizing conditions. frontiersin.org The metal-free synthesis of 3-vinylated quinoxalin-2(1H)-ones using this approach demonstrates its potential for creating valuable building blocks for further synthesis. frontiersin.org

Design and Synthesis of New Research Tools Based on the Quinoxalinone Core

The inherent photophysical properties of the quinoxalinone scaffold make it an excellent platform for the development of sophisticated research tools. rsc.orgresearchgate.net

Fluorescent Probes: Quinoxaline (B1680401) and its derivatives are known fluorophores, and their emission properties can be tuned through chemical modification. nih.govresearchgate.net This has led to the development of quinoxalinone-based fluorescent probes for detecting specific analytes, such as pH and amyloid-β plaques associated with Alzheimer's disease. mdpi.comacs.org Future efforts will focus on creating probes with enhanced sensitivity, selectivity, and in vivo applicability.

Chemosensors: The sensitivity of the quinoxaline fluorescence to its chemical environment makes it suitable for chemosensor applications. nih.gov Electrospun fibers containing quinoxalinone-based colorants have been developed for this purpose, and further research will likely expand the range of analytes that can be detected. nih.gov

Bioactive Molecules: The quinoxalinone core is a key component in numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. nih.govnih.gov The design and synthesis of new derivatives will continue to be a major focus in the quest for novel therapeutics. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-1-hydroxyquinoxalin-2(1H)-one?

Methodological Answer: The synthesis typically involves functionalizing the quinoxaline core. A common approach is the substitution of halogen or hydroxyl groups at the 3-position using nucleophilic reagents like ammonia or hydroxylamine. For example:

  • Step 1: Start with quinoxalin-2(1H)-one derivatives (e.g., 3-chloro or 3-hydroxy precursors).
  • Step 2: Perform nucleophilic substitution with aqueous ammonia under reflux (60–80°C, 12–24 hours) to introduce the amino group.
  • Step 3: Optimize conditions (solvent: DMF/EtOH; base: K₂CO₃) to enhance yield and purity .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, EtOAc/hexane) is recommended .

Q. How can researchers characterize this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the amino (δ 5.2–6.0 ppm) and hydroxy (δ 9.5–10.5 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 177.17 [M+H]⁺) .

Q. What preliminary assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Enzyme Inhibition: Screen against serine hydrolases or kinases via fluorometric assays (e.g., inhibition of β-lactamase at 10 µM concentration) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

Methodological Answer:

  • SAR Studies: Compare derivatives (e.g., 3-amino vs. 3-hydroxyamino) using in vitro assays. For example:
    • Replace the hydroxy group with a methyl group to assess hydrophobicity effects on membrane permeability .
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance enzyme-binding affinity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., SIRT1 or DNA gyrase) .

Q. How can conflicting data on antimicrobial efficacy be resolved?

Methodological Answer:

  • Replicate Experiments: Standardize conditions (e.g., inoculum size, growth medium) across labs.
  • Mechanistic Studies: Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
  • Resistance Profiling: Test against clinically isolated resistant strains (e.g., MRSA) to validate broad-spectrum potential .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Catalysis: Use Cu(I)/Cu(II) catalysts (e.g., CuBr) for C-N bond formation, reducing side products .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability .
  • In-line Monitoring: Employ FTIR or ReactIR to track reaction progress and adjust stoichiometry dynamically .

Q. What advanced techniques elucidate its mode of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to identify binding sites .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) for affinity quantification .

Methodological Pitfalls and Solutions

Q. How to address low solubility in biological assays?

  • Solution: Use DMSO as a co-solvent (<1% v/v) or formulate as a nanoparticle (e.g., PLGA encapsulation) .

Q. How to mitigate toxicity in in vitro models?

  • Approach: Conduct MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values. Adjust substituents (e.g., reduce lipophilicity) to lower cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.